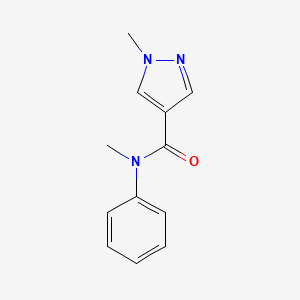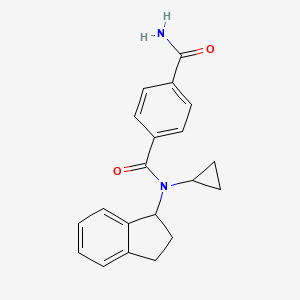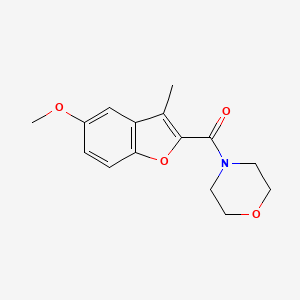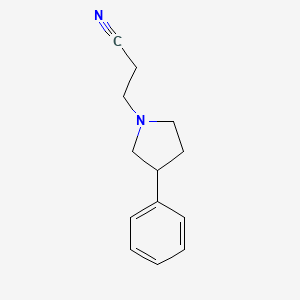
1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-(2-methoxyethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-(2-methoxyethyl)piperazine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. It is commonly referred to as DBMPEP, and is a piperazine derivative that has been found to have unique properties that make it useful in a variety of scientific studies.
作用機序
The mechanism of action of DBMPEP is not fully understood, but it is believed to act as a competitive antagonist of ionotropic glutamate receptors. This means that it binds to the receptor and prevents the normal agonist from binding, which in turn prevents the receptor from being activated. This can lead to a variety of downstream effects, depending on the specific receptor subtype that is being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DBMPEP are complex and depend on the specific receptor subtype that is being targeted. In general, however, it is believed to have a modulatory effect on the activity of these receptors, which can lead to changes in neuronal excitability and synaptic plasticity. This can have implications for a variety of physiological processes, including learning and memory, pain perception, and motor function.
実験室実験の利点と制限
One of the main advantages of DBMPEP for lab experiments is its potency and specificity. It has been found to be a highly effective antagonist of ionotropic glutamate receptors, which makes it a useful tool for studying their function. Additionally, it has relatively low toxicity and is stable under a variety of experimental conditions. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on DBMPEP. One area of interest is in the study of its effects on different subtypes of ionotropic glutamate receptors. This could help to elucidate the specific mechanisms by which it modulates neuronal activity. Additionally, there is interest in exploring its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, there is potential for the development of new derivatives of DBMPEP that may have even greater potency and specificity for certain receptor subtypes.
合成法
The synthesis of DBMPEP is a complex process that involves several steps. The starting material is 2,3-dihydrobenzofuran, which is reacted with 4-(2-methoxyethyl)piperazine in the presence of a catalyst to yield the desired product. The reaction is typically carried out under carefully controlled conditions to ensure that the product is pure and of high quality.
科学的研究の応用
DBMPEP has been found to be useful in a variety of scientific research applications. One of the most promising areas of research is in the study of ionotropic glutamate receptors. These receptors are involved in a variety of physiological processes, and are believed to play a role in several neurological disorders. DBMPEP has been found to be a potent antagonist of these receptors, making it a useful tool for studying their function.
特性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(2-methoxyethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-19-11-9-17-5-7-18(8-6-17)13-14-2-3-16-15(12-14)4-10-20-16/h2-3,12H,4-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXKBPJVHLOCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-(2-methoxyethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)

![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)


![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)

![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)



![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)